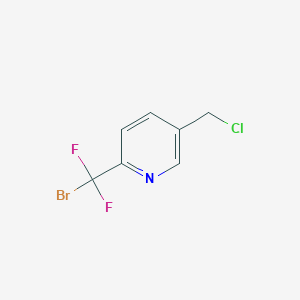
2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromodifluoromethyl and chloromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine typically involves the functionalization of a pyridine ring. One common method includes the bromodifluoromethylation of a pyridine derivative followed by chloromethylation. The reaction conditions often require the use of strong bases and halogenating agents under controlled temperatures to ensure selective substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromodifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a pyridine derivative with an amine group, while oxidation can introduce hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromodifluoromethyl and chloromethyl groups can participate in covalent bonding with target molecules, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-5-(trifluoromethyl)pyridine
- 2-(Bromomethyl)-5-(difluoromethyl)pyridine
- 2-(Fluoromethyl)-5-(bromodifluoromethyl)pyridine
Uniqueness
2-(Bromodifluoromethyl)-5-(chloromethyl)pyridine is unique due to the presence of both bromodifluoromethyl and chloromethyl groups, which impart distinct reactivity and properties
Propriétés
Formule moléculaire |
C7H5BrClF2N |
|---|---|
Poids moléculaire |
256.47 g/mol |
Nom IUPAC |
2-[bromo(difluoro)methyl]-5-(chloromethyl)pyridine |
InChI |
InChI=1S/C7H5BrClF2N/c8-7(10,11)6-2-1-5(3-9)4-12-6/h1-2,4H,3H2 |
Clé InChI |
UIUNHIZCOQLICI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CCl)C(F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


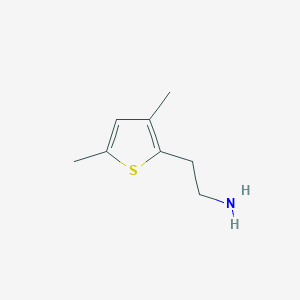

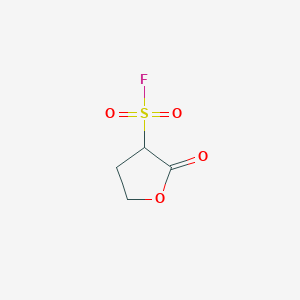

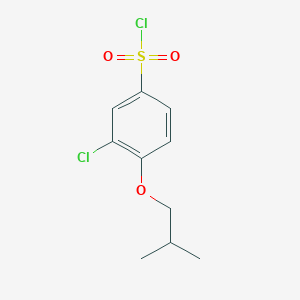
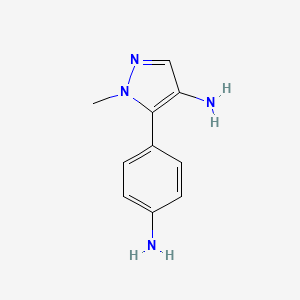
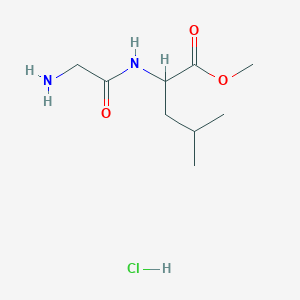

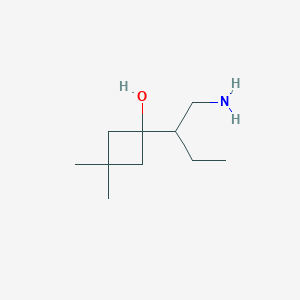
![Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate](/img/structure/B13206980.png)
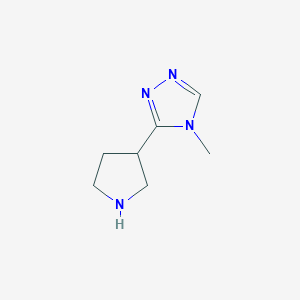
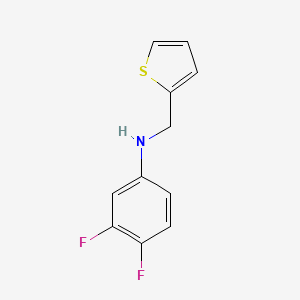
![Methyl 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetate](/img/structure/B13206995.png)
![(2E)-3-[3-ethoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13206999.png)
